
5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol
Übersicht
Beschreibung
The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol” seems to be a complex organic molecule. The “4-Tert-butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, the basic unit of many organic compounds) with a tert-butyl group (a carbon atom attached to three methyl groups) attached . The “1,3,4-oxadiazole” part refers to a heterocyclic compound, an organic compound that contains at least one atom other than carbon within its ring structure . The “2-thiol” part indicates the presence of a sulfur atom .
Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry and Macromolecular Chemistry
- Application: The compound 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine, which is structurally similar to the compound you mentioned, has been synthesized and studied .
- Method: The reduction was carried out using a mixture of sulfur, Na 2 S — 9 H 2 O, water, and pyridine. A solution of this reducing agent was added to a solution of 3,5-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene in warm pyridine .
- Results: The reaction mixture was heated to reflux for 90 min, during which time a yellow precipitate separated. The mixture was filtered and the filtrate was added dropwise to water. The precipitate was collected by suction filtration and dried. The combined solids were extracted with chloroform, the solution was filtered and concentrated in vacuum to yield a light yellow solid .
-
Organic Light-Emitting Devices (OLEDs)
- Application: A compound similar to the one you mentioned, (2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazol), is used as an electron transport material in OLEDs .
- Method: Multilayer devices can be built up either by vacuum sublimation or from solution .
- Results: While vacuum deposition offers the clear advantage that multilayer structures can be easily realized .
-
Medicinal Chemistry
- Application: 1,5-Naphthyridines, which are structurally similar to the compound you mentioned, have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
- Method: The synthesis of 1,5-naphthyridines involves the reaction of 4-hydroxy-8-methyl-1,5-naphthyridine with various reagents .
- Results: These compounds have been found to be effective in treating hormonal and central nervous system diseases .
-
Organic Light-Emitting Devices (OLEDs)
-
Heterocyclic Compounds
- Application: The compound 1,5-Naphthyridines, which are structurally similar to the compound you mentioned, have significant importance in the field of heterocyclic compounds .
- Method: The synthesis of 1,5-naphthyridines involves the reaction of 4-hydroxy-8-methyl-1,5-naphthyridine with various reagents .
- Results: These compounds have been found to be effective in treating hormonal and central nervous system diseases .
-
Organic Light-Emitting Devices (OLEDs)
Eigenschaften
IUPAC Name |
5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(16)15-10/h4-7H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYHEZPBLMRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351083 | |
| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
306936-90-3 | |
| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



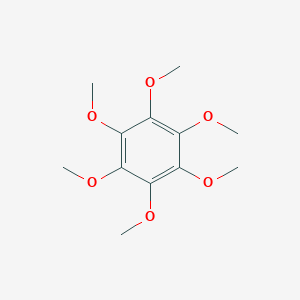
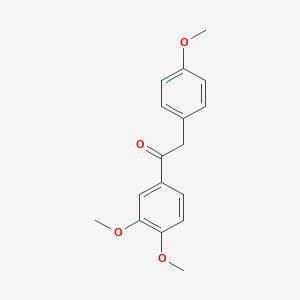
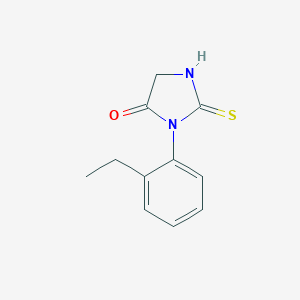
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
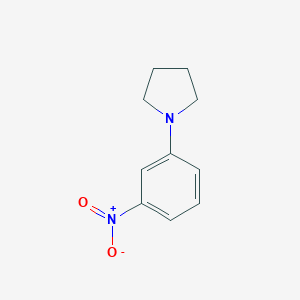
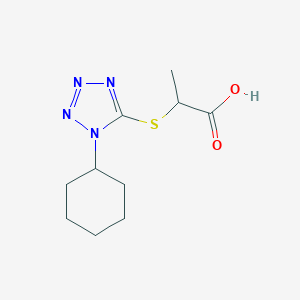

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)





![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)